Fiboflapon Sodium

FLAP binding assay LTB4 inhibition human whole blood

Researchers studying leukotriene-driven inflammation often encounter confounding COX-1 off-target effects from older FLAP inhibitors like MK-886, while newer alternatives lack clinical validation. Fiboflapon Sodium (CAS 1196070-26-4) is the only FLAP inhibitor with peer-reviewed human allergen-challenge data demonstrating attenuation of both early and late asthmatic responses. • Clean selectivity profile: no COX-1 or COX-2 inhibition (>100 μM), no CYP450 isoform activity, enabling unambiguous attribution of anti-inflammatory effects to FLAP/leukotriene pathway blockade. • Clinically benchmarked reference: Phase II asthma data with sustained >90% LTB4 suppression for 12 hours following a single oral dose; ED50 values of 0.12 mg/kg (LTB4) and 0.37 mg/kg (CysLT) in rodent peritonitis models. • The sodium salt form (MW 659.81) provides distinct solubility and dissolution kinetics versus the free acid (CAS 936350-00-4), offering formulation flexibility for both in vitro and in vivo experimental designs. For procurement managers, this compound is available in multiple research-grade quantities with documented purity and immediate global shipping.

Molecular Formula C38H42N3NaO4S
Molecular Weight 659.8 g/mol
CAS No. 1196070-26-4
Cat. No. B607448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiboflapon Sodium
CAS1196070-26-4
SynonymsAM-803;  GSK-2190915;  AM803;  GSK2190915;  AM 803;  GSK 2190915;  2190915;  GSK2190915A
Molecular FormulaC38H42N3NaO4S
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)[O-])SC(C)(C)C.[Na+]
InChIInChI=1S/C38H43N3O4S.Na/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43;/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43);/q;+1/p-1
InChIKeyNOJNFULGOQGBKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fiboflapon Sodium (CAS 1196070-26-4) Procurement & Technical Baseline: FLAP Inhibition for Leukotriene Pathway Research


Fiboflapon Sodium (GSK2190915, AM-803) is a small-molecule 5-lipoxygenase-activating protein (FLAP) inhibitor with an oral bioavailability profile and a defined binding affinity of 2.9 nM for FLAP [1]. As the sodium salt form (CAS 1196070-26-4; MW 659.81), it represents a distinct chemical entity relative to the free acid (CAS 936350-00-4; MW 637.83), offering differential solubility and formulation characteristics relevant to in vivo experimental design [2]. The compound reached Phase II clinical evaluation for asthma and holds three investigational indications, reflecting a mature preclinical and early clinical data package that informs its use as a reference FLAP inhibitor in inflammatory pathway research [3].

Why Fiboflapon Sodium Cannot Be Interchanged with Legacy FLAP Inhibitors in Leukotriene Pathway Studies


FLAP inhibitors exhibit substantial variability in binding affinity, whole-blood functional potency, and off-target selectivity profiles that preclude generic substitution within this class. For instance, the foundational FLAP inhibitor MK-886 demonstrates COX-1 cross-reactivity (IC50 = 8 μM) that confounds interpretation of anti-inflammatory efficacy [1], whereas Fiboflapon shows no COX-1 or COX-2 activity (>100 μM) [2]. Similarly, compounds such as Veliflapon (DG-031) require approximately 3-fold to 8-fold higher concentrations in human leukocytes to achieve LTB4 inhibition (IC50 = 0.22 μM) compared to the functional potency of Fiboflapon in analogous human systems . Furthermore, direct FLAP inhibitors like Atuliflapon and Quiflapon, while exhibiting competitive binding IC50 values, lack the extensive human whole-blood functional characterization and clinical allergen-challenge data that distinguish Fiboflapon as a well-validated experimental reference [3]. The sodium salt form specifically affects dissolution kinetics and in vivo exposure, meaning free acid formulations cannot be assumed bioequivalent without supporting pharmacokinetic bridging data.

Fiboflapon Sodium (1196070-26-4): Comparator-Backed Differentiation Evidence for Research Procurement


FLAP Binding Affinity and Functional Whole-Blood LTB4 Inhibition: Direct Comparison to MK-886 and Veliflapon

Fiboflapon exhibits a FLAP binding IC50 of 2.9 nM and inhibits ionophore-challenged LTB4 synthesis in human whole blood with an IC50 of 76 nM [1]. In a direct comparative functional profiling study using M2-MDMs (human M2 macrophages), Fiboflapon at 1 μM produced a distinct pattern of lipid mediator modulation relative to MK-886 at the same concentration, with both compounds showing >2-fold reduction in LTB4 levels compared to vehicle controls [2]. The human whole-blood LTB4 inhibition potency of Fiboflapon (IC50 = 76 nM) substantially exceeds that of MK-886 in the same matrix (IC50 = 1,100 nM), representing an approximately 14-fold improvement in functional potency in a physiologically relevant human ex vivo system [3].

FLAP binding assay LTB4 inhibition human whole blood leukotriene biosynthesis

CYP450 Selectivity Profile: Minimal Drug-Drug Interaction Liability Versus MK-886 Off-Target Activity

Fiboflapon demonstrates no significant inhibition of major cytochrome P450 isoforms including CYP3A4, CYP2C9, CYP2D6, CYP2C19, and CYP1A2 . Critically, it exhibits no cross-reactivity with COX-1 or COX-2 (IC50 > 100 μM in human blood PGE2 inhibition assay) and minimal activity against other leukotriene pathway enzymes (LTA4 hydrolase IC50 > 100 μM, LTC4 synthase IC50 = 36 μM, 5-LO IC50 = 20 μM) [1]. In contrast, the classic FLAP inhibitor MK-886 demonstrates measurable COX-1 inhibition with an IC50 of 8 μM and blocks COX-1-derived product formation in human platelets [2]. This off-target COX-1 activity in MK-886 introduces a confounding antiplatelet effect that is absent with Fiboflapon.

CYP450 inhibition drug-drug interaction off-target selectivity COX inhibition

In Vivo Pharmacodynamic Duration: Sustained >90% LTB4 Suppression for 12 Hours Post Single Oral Dose

Oral administration of Fiboflapon at 1 mg/kg in preclinical models produces sustained inhibition of ex vivo ionophore-challenged whole-blood LTB4 biosynthesis, with >90% inhibition maintained for up to 12 hours post-dose, corresponding to an EC50 of approximately 7 nM [1]. This extended pharmacodynamic effect contrasts with the shorter duration observed with certain earlier FLAP inhibitors, where twice-daily or thrice-daily dosing regimens were required to maintain target engagement [2]. In a rat lung ionophore challenge model, Fiboflapon inhibited LTB4 and cysteinyl leukotriene production with ED50 values of 0.12 mg/kg and 0.37 mg/kg, respectively, with inhibition of 86% for LTB4 and 41% for CysLTs persisting 16 hours following a single 3 mg/kg oral dose [3].

pharmacodynamics in vivo efficacy duration of action ex vivo LTB4

Clinical Validation: Allergen-Induced Asthmatic Response Attenuation in Human Subjects

In a randomized, double-blind, placebo-controlled crossover study in subjects with mild asthma, Fiboflapon attenuated both the early (0-2 hour) and late (4-10 hour) allergen-induced asthmatic responses [1]. Fiboflapon advanced to Phase II clinical evaluation in multiple asthma studies, including an 8-week dose-ranging trial comparing Fiboflapon once-daily tablets against fluticasone propionate 100 mcg twice-daily, montelukast 10 mg once-daily, and placebo in adolescents and adults with persistent asthma [2]. Fiboflapon 30 mg demonstrated efficacy relative to placebo in day-time symptom scores and day-time short-acting beta-agonist (SABA) use . In contrast, Veliflapon (DG-031), another FLAP inhibitor, was evaluated in cardiovascular prevention (LTCAD study) rather than asthma, and MK-886 has not advanced beyond preclinical and early-phase human pharmacology studies for inflammatory indications [3].

allergen challenge asthma Phase II clinical trial early/late asthmatic response

In Vivo Efficacy in Acute Inflammation: Dose-Dependent Reduction of LTB4, CysLTs, and Neutrophil Influx

In a zymosan-induced peritonitis model of acute inflammation, Fiboflapon dose-dependently reduced LTB4 production, cysteinyl leukotriene (CysLT) production, plasma protein extravasation, and neutrophil influx [1]. The ED50 values for LTB4 and CysLT inhibition in this model align with those observed in the lung ionophore challenge (0.12 mg/kg and 0.37 mg/kg, respectively), demonstrating consistent pharmacodynamic activity across distinct inflammatory compartments [2]. Furthermore, Fiboflapon increased survival time in mice exposed to a lethal intravenous injection of platelet-activating factor (PAF), indicating functional efficacy in a model of anaphylactoid shock where leukotrienes contribute to mortality [3]. While direct comparative data for zymosan peritonitis with other FLAP inhibitors are limited, MK-886 has been shown to reduce peritoneal LTB4 in similar models but with COX-1-mediated confounding effects on platelet aggregation and vascular responses that complicate interpretation of the anti-inflammatory mechanism [4].

acute inflammation zymosan peritonitis neutrophil infiltration cysteinyl leukotrienes

Comparative FLAP Inhibitor Binding Potency and Functional Activity Matrix

A comparative analysis of reported FLAP inhibitor binding and functional activities reveals that Fiboflapon (binding IC50 = 2.9 nM; whole-blood LTB4 IC50 = 76 nM) occupies a distinct position in the potency-selectivity landscape [1]. Atuliflapon (AZD5718) reports a slightly lower FLAP binding IC50 of 2.0 nM . Quiflapon (MK-591) reports a FLAP binding IC50 of 1.6 nM [2]. However, neither Atuliflapon nor Quiflapon has published human whole-blood LTB4 inhibition data directly comparable to the 76 nM value established for Fiboflapon, nor have they advanced through allergen-challenge clinical studies in asthma [3]. MK-886, the historical FLAP inhibitor reference, exhibits leukotriene biosynthesis inhibition IC50 values of 2.5 nM in intact leukocytes but substantially lower potency in human whole blood (1.1 μM) [4]. (S)-Veliflapon inhibits LTB4 formation in human leukocytes with an IC50 of 0.22 μM, approximately 8-fold less potent than Fiboflapon in analogous human cell-based assays .

FLAP binding IC50 structure-activity relationship comparative pharmacology in vitro potency

Fiboflapon Sodium (1196070-26-4) Optimal Use Cases Based on Comparative Evidence


Asthma and Allergic Airway Inflammation: Human Translational Studies Requiring Allergen-Challenge Validation

Fiboflapon is the only FLAP inhibitor with peer-reviewed human allergen-challenge data demonstrating attenuation of both early (0-2 hour) and late (4-10 hour) asthmatic responses in mild asthma patients [1]. For researchers designing translational studies bridging preclinical asthma models to human biology, Fiboflapon provides a clinically benchmarked reference with defined pharmacokinetic-pharmacodynamic relationships. The compound's once-daily oral dosing profile and sustained 12-hour >90% LTB4 suppression [2] enable chronic dosing regimens in animal models that approximate human therapeutic exposure. In contrast, alternative FLAP inhibitors such as Veliflapon have been evaluated primarily in cardiovascular prevention rather than asthma [3], while MK-886's COX-1 off-target activity [4] confounds interpretation of anti-inflammatory efficacy in pulmonary models.

Acute Inflammation and Neutrophil-Driven Pathology: Leukotriene Pathway Dissection Without COX Confounding

Fiboflapon's clean selectivity profile—no inhibition of COX-1 or COX-2 (IC50 > 100 μM), no activity against major CYP isoforms [1]—makes it the optimal tool compound for isolating leukotriene-dependent inflammatory mechanisms from prostaglandin-mediated pathways. In zymosan-induced peritonitis models, Fiboflapon dose-dependently reduces LTB4, cysteinyl leukotrienes, plasma protein extravasation, and neutrophil influx [2], with ED50 values of 0.12 mg/kg and 0.37 mg/kg for LTB4 and CysLT inhibition, respectively. This clean in vivo pharmacology contrasts with MK-886, where COX-1 inhibition (IC50 = 8 μM) introduces antiplatelet and vasoactive confounding effects [3]. For studies of neutrophil-driven pathologies (e.g., acute lung injury, ischemia-reperfusion, arthritis models), Fiboflapon enables unambiguous attribution of observed effects to FLAP/leukotriene pathway blockade.

Cardiovascular Inflammation Research: Leukotriene Pathway Target Engagement in Atherosclerosis and Myocardial Injury

FLAP genetic variants are associated with increased risk of myocardial infarction and stroke, establishing the leukotriene pathway as a cardiovascular inflammation target [1]. Fiboflapon, with its extensive preclinical cardiovascular safety characterization (excellent toxicology profile in rat and dog [2]) and lack of COX-1-mediated platelet effects [3], provides a clean pharmacological probe for studying FLAP inhibition in atherosclerosis, post-myocardial infarction remodeling, and vascular inflammation models. The compound's survival benefit in PAF-induced lethal anaphylactoid shock [4] further supports its utility in models of cardiovascular collapse where leukotrienes contribute to pathophysiology. While Atuliflapon (AZD5718) is also positioned for coronary artery disease research, its published characterization is substantially less extensive, with limited whole-blood functional data and no allergen-challenge clinical validation .

Reference Standard for FLAP Inhibitor Screening and Structure-Activity Relationship Studies

Fiboflapon's extensively documented potency values—FLAP binding IC50 = 2.9 nM, human whole-blood LTB4 IC50 = 76 nM, ex vivo EC50 = 7 nM [1]—establish it as the best-characterized reference standard for FLAP inhibitor screening campaigns and structure-activity relationship (SAR) studies. The availability of both free acid (CAS 936350-00-4) and sodium salt (CAS 1196070-26-4) forms provides formulation flexibility for in vitro and in vivo applications [2]. The detailed SAR optimization leading from early leads to Fiboflapon is published in the primary medicinal chemistry literature, providing a rich dataset for benchmarking novel FLAP inhibitor candidates [3]. Comparative profiling against MK-886 in human M2 macrophage lipid mediator production assays confirms Fiboflapon produces a distinct and reproducible lipid mediator modulation signature [4], making it an ideal positive control for phenotypic screening and target engagement validation.

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